Brepocitinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PF-06700841 est un inhibiteur oral, sélectif et double de la tyrosine kinase 2 et de la Janus kinase 1. Il cible la signalisation de multiples cytokines, notamment l'interféron, l'interleukine-6, l'interleukine-12, l'interleukine-21, l'interleukine-22 et l'interleukine-23 . Ce composé s'est avéré prometteur dans le traitement de diverses maladies inflammatoires et auto-immunes, telles que le psoriasis en plaques et la polyarthrite psoriasique .

Applications De Recherche Scientifique

PF-06700841 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of tyrosine kinase 2 and Janus kinase 1 signaling pathways.

Biology: Investigated for its effects on cytokine signaling and immune cell function.

Medicine: Evaluated in clinical trials for the treatment of inflammatory and autoimmune diseases, such as plaque psoriasis and psoriatic arthritis

Mécanisme D'action

Target of Action

Brepocitinib, also known as PF-06700841 free base, is a potential first-in-class dual inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) . These kinases are involved in the intracellular signaling of cytokines, which play a crucial role in immune responses and inflammation .

Mode of Action

This compound interacts with its targets, TYK2 and JAK1, by inhibiting their activity. This inhibition disrupts the signaling pathways of multiple cytokines involved in the pathogenesis of various inflammatory diseases . The compound’s unique mechanism of action is expected to potentially provide greater efficacy in multiple highly inflammatory autoimmune diseases, compared to agents that inhibit either TYK2 or JAK1 alone .

Biochemical Pathways

This compound affects the Janus kinase (JAK) signaling pathways, which mediate the intracellular signaling of cytokines in a wide spectrum of cellular processes . By inhibiting TYK2 and JAK1, this compound can disrupt the signaling of multiple cytokines involved in the pathogenesis of diseases like plaque psoriasis and atopic dermatitis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound is absorbed rapidly following oral administration, with maximal plasma concentrations achieved within 0.5 hours after dosing . The majority of the dose is recovered in urine (88.0% ± 8.0%), and a smaller fraction is recovered in feces (8.7% ± 2.1%) . The major route of elimination of this compound is renal excretion as metabolites, whereas urinary elimination of unchanged this compound is minor .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cytokine signaling pathways implicated in various diseases. This results in a reduction of inflammation and symptoms associated with these conditions . For instance, in the case of atopic dermatitis and plaque psoriasis, this compound has shown to provide rapid, effective symptom reduction .

Analyse Biochimique

Biochemical Properties

Brepocitinib plays a crucial role in biochemical reactions by inhibiting the activity of TYK2 and JAK1 enzymes. These enzymes are part of the Janus kinase (JAK) family, which is involved in the signaling pathways of various cytokines. This compound inhibits TYK2 with an IC50 of 23 nM and JAK1 with an IC50 of 17 nM . Additionally, it inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively . By inhibiting these enzymes, this compound disrupts the signaling pathways mediated by cytokines such as interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial for the inflammatory response .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the signaling of cytokines that utilize the TYK2 and JAK1 pathways, such as IL-12 and IL-23 . This inhibition leads to a reduction in the inflammatory response, which is beneficial in treating autoimmune diseases. Additionally, this compound has been shown to affect the activity of immune cells, such as T cells and B cells, by altering their proliferation and cytokine production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domains of TYK2 and JAK1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins . By blocking the activation of STAT proteins, this compound disrupts the transcription of genes involved in the inflammatory response, leading to a reduction in inflammation and immune activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term studies have shown that this compound maintains its inhibitory effects on TYK2 and JAK1 over extended periods, leading to prolonged suppression of the inflammatory response . Additionally, the compound has shown minimal degradation, ensuring its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent efficacy, with higher doses leading to greater inhibition of TYK2 and JAK1 activity . At high doses, this compound may also cause toxic or adverse effects, such as immunosuppression and increased susceptibility to infections . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacokinetic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on TYK2 and JAK1 . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, TYK2 and JAK1 . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . These modifications may also affect the targeting signals that direct this compound to specific cellular compartments .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour PF-06700841 sont propriétaires et non divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation d'une structure pipérazinyl-pyrimidine . Les méthodes de production industrielle impliquent probablement des procédés de fabrication pharmaceutique standard, notamment la synthèse chimique, la purification et la formulation .

Analyse Des Réactions Chimiques

PF-06700841 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, modifiant potentiellement son activité biologique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

PF-06700841 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme un composé d'outil pour étudier l'inhibition des voies de signalisation de la tyrosine kinase 2 et de la Janus kinase 1.

Biologie : Enquête sur ses effets sur la signalisation des cytokines et la fonction des cellules immunitaires.

Médecine : Évalué dans des essais cliniques pour le traitement des maladies inflammatoires et auto-immunes, telles que le psoriasis en plaques et la polyarthrite psoriasique

Mécanisme d'action

PF-06700841 exerce ses effets en inhibant sélectivement la tyrosine kinase 2 et la Janus kinase 1. Ces kinases sont impliquées dans les voies de signalisation de multiples cytokines, qui jouent un rôle crucial dans la réponse immunitaire et l'inflammation. En inhibant ces kinases, PF-06700841 réduit l'activité des cytokines pro-inflammatoires, ce qui entraîne une diminution de l'inflammation et de l'activation des cellules immunitaires .

Comparaison Avec Des Composés Similaires

PF-06700841 est unique dans son double inhibition de la tyrosine kinase 2 et de la Janus kinase 1. Les composés similaires comprennent :

BMS-986165 : Un inhibiteur sélectif de la tyrosine kinase 2 qui est testé dans des essais cliniques pour le psoriasis.

PF-06826647 : Un autre inhibiteur sélectif de la tyrosine kinase 2 à l'étude pour le psoriasis modéré à sévère.

Brepocitinib : Un inhibiteur puissant de la tyrosine kinase 2 et de la Janus kinase 1 évalué pour le traitement oral et topique du psoriasis.

PF-06700841 se distingue par son mécanisme d'inhibition double, qui peut fournir une efficacité supplémentaire tout en gérant le risque d'effets indésirables associés à l'inhibition de la Janus kinase 2 .

Propriétés

Numéro CAS |

1883299-62-4 |

|---|---|

Formule moléculaire |

C18H21F2N7O |

Poids moléculaire |

389.4 g/mol |

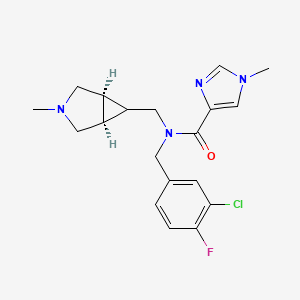

Nom IUPAC |

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |

InChI |

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1 |

Clé InChI |

BUWBRTXGQRBBHG-RUXDESIVSA-N |

SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

SMILES isomérique |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |

SMILES canonique |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Brepocitinib, PF-06700841 free base |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

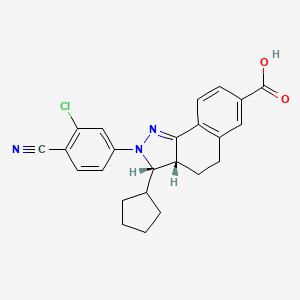

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

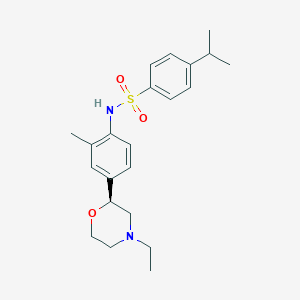

![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)

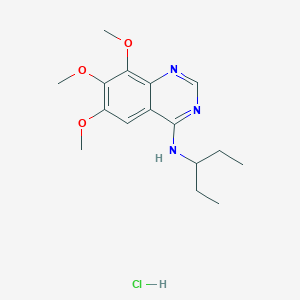

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)